

Perfluorooct-1-ene chemical and physical properties

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Compound of Interest

Compound Name: Perfluorooct-1-ene

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An In-depth Technical Guide to the Core Chemical and Physical Properties of **Perfluorooct-1-ene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **perfluorooct-1-ene**. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and applications of fluorinated compounds. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes logical workflows pertinent to the study and application of this compound.

Core Chemical and Physical Properties

Perfluorooct-1-ene is a perfluorinated alkene, meaning it is a derivative of octene where all hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts unique properties to the molecule, including high chemical and thermal stability, low surface energy, and distinct solubility characteristics.

Identifiers and Molecular Data

The fundamental identifiers and molecular properties of **perfluorooct-1-ene** are summarized in the table below for quick reference.

Property	Value
Chemical Name	Perfluorooct-1-ene
Synonyms	Perfluoro-1-octene, Hexadecafluoro-1-octene[1]
CAS Number	559-14-8[1][2][3][4]
Molecular Formula	C ₈ F ₁₆ [1][2][3][4]
Molecular Weight	400.06 g/mol [2][3][4]
IUPAC Name	1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene[2][3]

Physical and Chemical Property Data

The physical state and key chemical properties of **perfluorooct-1-ene** are detailed in the following table. These properties are critical for handling, storage, and application in various experimental setups.

Property	Value
Appearance	Colourless liquid[2]
Boiling Point	105°C[2]
Density (Predicted)	1.658 ± 0.06 g/cm ³ [2]
Solubility	Generally soluble in perfluorinated solvents; low solubility in aqueous and hydrocarbon-based solvents.
Hazard Class	Irritant[2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of **perfluorooct-1-ene**. The following sections provide generalized protocols for its synthesis and spectroscopic analysis.

Synthesis of Perfluoroalkene Polymers via High-Pressure Polymerization

While **perfluorooct-1-ene** is commercially available, understanding its polymerization behavior is crucial for material science applications. The following is a generalized protocol for the radical polymerization of a perfluoroalkene, adapted from methodologies used for similar monomers like perfluorohex-1-ene.^[5]

Objective: To synthesize a homopolymer from a perfluoroalkene monomer using a radical initiator under high pressure.

Materials:

- Perfluoroalkene monomer (e.g., **perfluorooct-1-ene**)
- Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid)^[5]
- Argon gas
- Teflon ampoules
- High-pressure reaction vessel (cylinder-piston type)

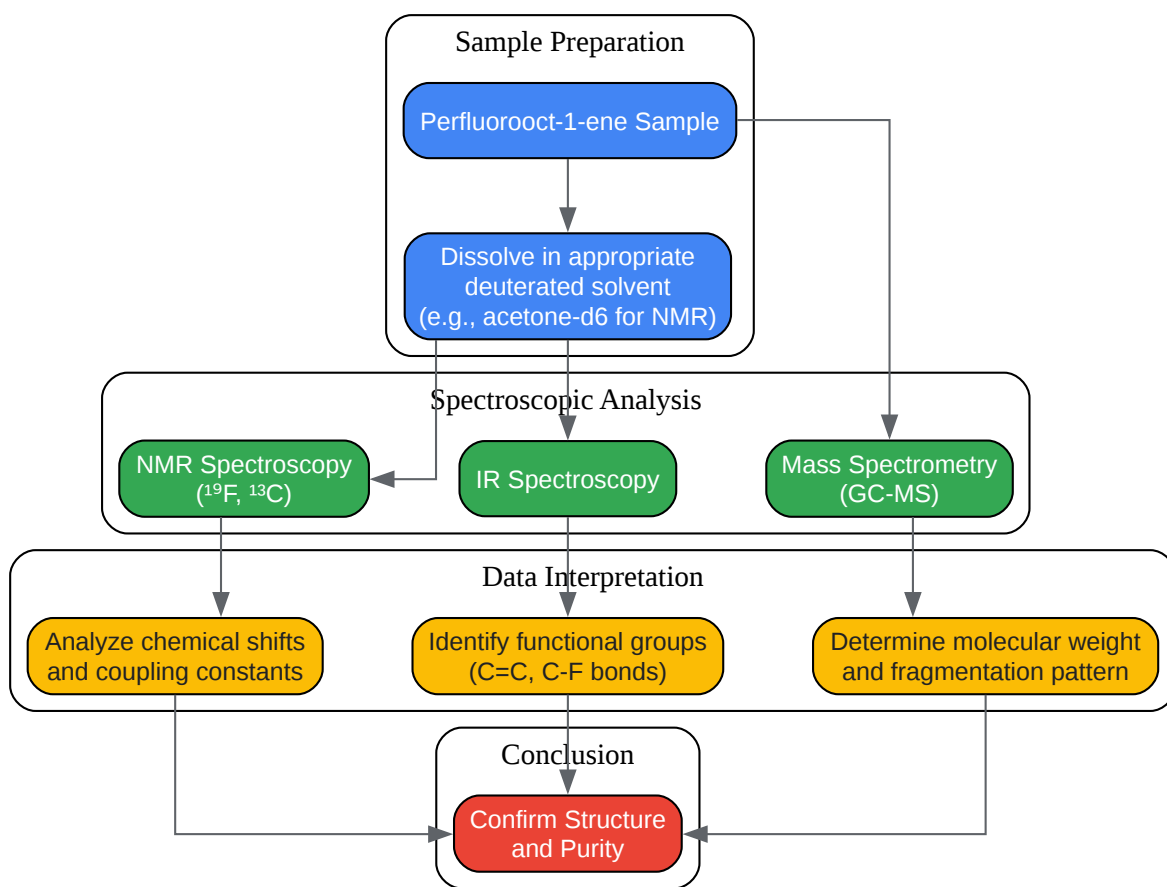
Procedure:

- **Monomer Preparation:** Distill the perfluoroalkene monomer under an argon atmosphere to remove dissolved oxygen, which can inhibit radical polymerization.^[5]
- **Initiator Addition:** In a controlled environment, add the perfluorinated peroxide initiator to the purified monomer. The molar concentration of the initiator is typically in the range of 1.5-2.2%.^[5]
- **Reaction Setup:** Transfer the monomer-initiator mixture into Teflon ampoules.
- **High-Pressure Reaction:** Place the sealed ampoules into a high-pressure "cylinder-piston" apparatus. Apply a pressure of 15,000-16,000 atm and heat the vessel to a temperature between 180-240°C.^[5]

- **Reaction Time:** Maintain these conditions for an extended period, typically ranging from 168 to 336 hours, to allow for polymerization.[5]
- **Product Isolation:** After the reaction period, carefully depressurize the vessel and retrieve the ampoules. The resulting polymer can then be isolated and purified.

Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is necessary to confirm the identity and purity of **perfluorooct-1-ene**.



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A typical workflow for the spectroscopic characterization of **perfluorooct-1-ene**.

Methodologies:

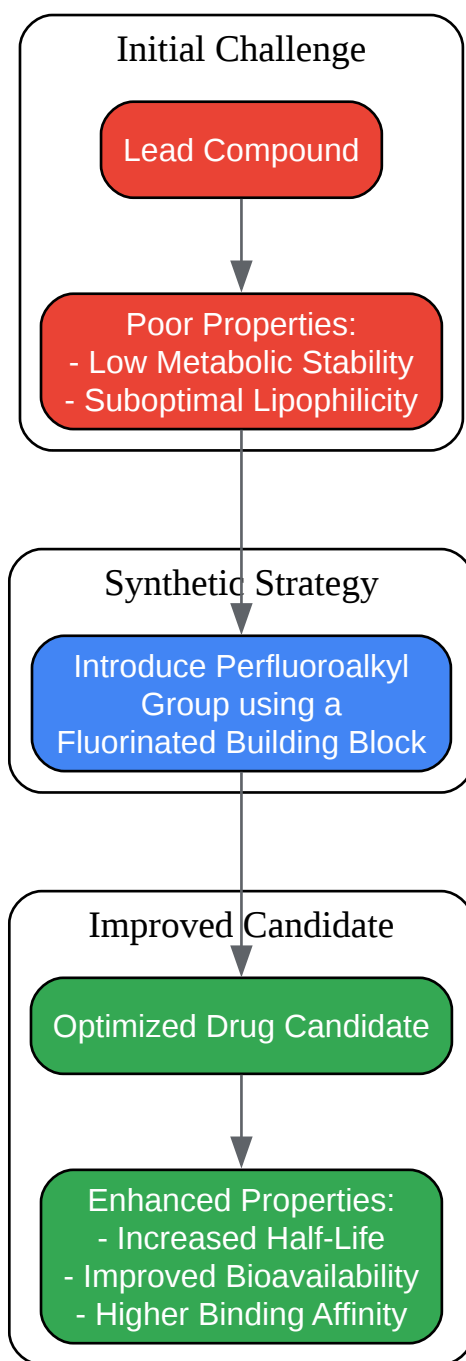
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^{19}F NMR: This is the most informative technique for fluorinated compounds. The spectrum will show distinct signals for each chemically non-equivalent fluorine atom, and the coupling constants provide information about the connectivity of the fluorine atoms.
 - ^{13}C NMR: This technique helps to identify the carbon backbone of the molecule. The signals will be split by the attached fluorine atoms, providing further structural information.
 - Procedure: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., acetone- d_6). Acquire spectra on a high-field NMR spectrometer. Analyze the chemical shifts and coupling constants to elucidate the structure.
- Mass Spectrometry (MS):
 - Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
 - Procedure: Inject a dilute solution of the sample into the GC-MS instrument. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak (confirming the molecular weight) and a characteristic fragmentation pattern.
- Infrared (IR) Spectroscopy:
 - Procedure: Obtain the IR spectrum of the neat liquid sample.
 - Interpretation: Look for characteristic absorption bands corresponding to the C=C double bond and the strong C-F single bonds.

Relevance in Drug Development

Perfluorinated moieties are not typically bioactive in themselves but are of significant interest in medicinal chemistry as strategic modifications to lead compounds. The introduction of perfluoroalkyl groups can dramatically alter the physicochemical properties of a molecule.

The strong electron-withdrawing nature of the perfluoroalkyl groups in **perfluorooct-1-ene** makes its double bond highly susceptible to nucleophilic attack, rendering it a useful building block for synthesizing more complex fluorinated molecules.^[6] In drug development, the incorporation of fluorine or perfluoroalkyl groups can lead to:

- **Enhanced Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the half-life of a drug.^[7]
- **Increased Lipophilicity:** Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.^[7]
- **Modified Binding Affinity:** The unique electronic properties of fluorine can alter the way a molecule interacts with its biological target, potentially leading to increased binding affinity and potency.^[7]



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Rationale for incorporating perfluoroalkyl groups in drug design.

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